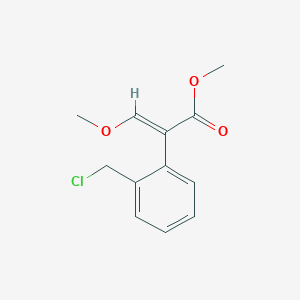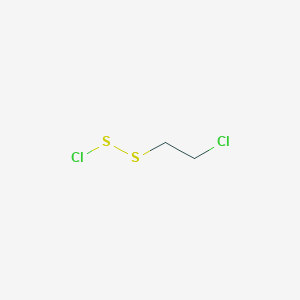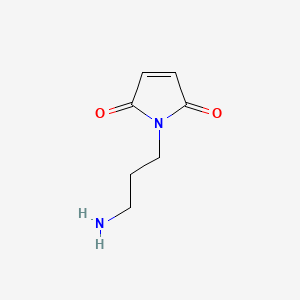
1-(tetrahydro-2H-pyran-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tetrahydro-2H-pyran-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a pyrazol ring, and multiple phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid typically involves multiple steps, starting with the formation of the tetrahydropyran ring One common approach is the cyclization of a suitable diene and dienophile under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups, facilitated by reagents like halogens or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and ethanol (C₂H₅OH).
Substitution: Bromine (Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Halogenated compounds or sulfonated derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a reagent in cell biology research, aiding in the detection and study of cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(tetrahydro-2H-pyran-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects.
類似化合物との比較
1-(Tetrahydro-2H-pyran-4-yl)ethanone: A simpler compound lacking the pyrazol and phenyl groups.
3,4-Diphenylpyrazole: A compound with a similar pyrazol ring but without the tetrahydropyran moiety.
1-(Tetrahydro-2H-pyran-4-yl)pyrazole-5-carboxylic acid: A related compound with a different substitution pattern on the pyrazol ring.
特性
CAS番号 |
1338247-59-8 |
|---|---|
分子式 |
C21H20N2O3 |
分子量 |
348.3951 |
同義語 |
1-(tetrahydro-2H-pyran-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol](/img/structure/B1148967.png)
![4-Methyl-2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148969.png)

